molecular formula C26H30O9 B589566 Desmethyl Icaritin Tri-O-methoxymethyl Ether CAS No. 143724-76-9

Desmethyl Icaritin Tri-O-methoxymethyl Ether

Cat. No.: B589566
CAS No.: 143724-76-9
M. Wt: 486.517
InChI Key: PEZYJMSUFWJXLX-UHFFFAOYSA-N
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Description

Desmethyl Icaritin Tri-O-methoxymethyl Ether is a protected Icaritin metabolite . It is used in pharmaceutical research and development . The CAS Number for this compound is 143724-76-9 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources. The molecular formula is C26H30O9 and the molecular weight is 486.51 , but other properties such as solubility, melting point, boiling point, and density are not provided.

Scientific Research Applications

Metabolism by Human Intestinal Microflora

Research has shown that icariin, a precursor to desmethylicaritin, undergoes metabolism by human intestinal microflora, leading to the production of several metabolites including desmethylicaritin. This process suggests the importance of microbial transformation in the bioavailability and pharmacokinetics of compounds derived from Epimedii Herba, potentially impacting their therapeutic applications (Wu, Kim, & Han, 2016).

Estrogen-like Activities

Desmethylicaritin, alongside icaritin, has been demonstrated to possess estrogen-like activities. These compounds stimulate the proliferation of MCF-7 breast cancer cells, an action mediated by the estrogen receptor. This finding indicates their potential utility in research related to hormone-responsive cancers and conditions (Wang & Lou, 2004).

Effects on Stem Cell Differentiation

Icariin and its derivatives, including desmethylicaritin, have been shown to induce the directional differentiation of embryonic stem cells into cardiomyocytes in vitro. This suggests a potential application in regenerative medicine, particularly in cardiac repair and therapy (Zhu & Lou, 2005).

Regulation of Lipid Metabolism

The metabolites of icariin, such as desmethylicaritin, have exhibited lipid-lowering effects in vitro and in vivo. This research points towards their potential in developing therapeutic strategies for regulating lipid metabolism, which is crucial for managing cardiovascular diseases (Wang, Gao, Li, & Wu, 2020).

Enhancement of Osteoblastic Activity

Icaritin and its derivatives enhance osteoblastic differentiation and activity while suppressing osteoclastic differentiation and activity in vitro. These findings support the potential use of these compounds in bone health research, especially in the context of osteoporosis (Huang, Yuan, Wang, Zhang, & Wang, 2007).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption and metabolism of icariin and its derivatives, including desmethylicaritin, in humans. Such research is crucial for the development of these compounds as therapeutic agents, ensuring optimal dosing and delivery methods can be established (Teo, Cheong, Cazenave-Gassiot, Ji, Logan, Lee, Li, Seng, Lee, & Yong, 2018).

Properties

IUPAC Name

5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-16(2)6-11-19-21(33-14-30-4)12-20(27)22-23(28)26(34-15-31-5)24(35-25(19)22)17-7-9-18(10-8-17)32-13-29-3/h6-10,12,27H,11,13-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZYJMSUFWJXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCOC)C3=CC=C(C=C3)OCOC)O)OCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747553
Record name 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143724-76-9
Record name 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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